Octanoyl thiourea
Description
Properties
CAS No. |
42113-92-8 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
N-carbamothioyloctanamide |
InChI |
InChI=1S/C9H18N2OS/c1-2-3-4-5-6-7-8(12)11-9(10)13/h2-7H2,1H3,(H3,10,11,12,13) |
InChI Key |
DXZVIWFRNGADRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl thiourea typically involves the reaction of octanoyl chloride with potassium thiocyanate to form octanoyl isothiocyanate. This intermediate is then reacted with various substituted anilines to produce octanoyl thiourea derivatives. The reaction is usually carried out by stirring the reactants at temperatures between 60-65°C .
Industrial Production Methods
Industrial production of octanoyl thiourea follows similar synthetic routes but on a larger scale. The process involves the preparation of octanoyl isothiocyanate in high yield and purity, followed by its reaction with aniline derivatives under controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Octanoyl thiourea undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the sulfur atom in the thiourea moiety.
Reduction: Reduction reactions can affect the carbonyl group in the octanoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with octanoyl thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Biological Activity
- Antimicrobial Properties: Octanoyl thiourea derivatives have demonstrated in vitro antifungal activity against various strains, including Aspergillus niger, A. flavus, and Fusarium solani. They also exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, and Gram-negative bacteria like Escherichia coli and Enterobacter aerogens .
- Enzyme Inhibition: These compounds have shown potential as inhibitors of enzymes such as α-amylase and butyrylcholinesterase .
- Antitumor Activity: Thiourea derivatives exhibit a wide variety of biological activities such as antitumor .
- Other Activities: Thioureas have demonstrated herbicidal, insecticidal, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Chemical Synthesis
- Heterocycle Precursors: Octanoyl thioureas are valuable precursors in synthesizing a wide variety of heterocycles, which are crucial in developing new pharmaceuticals and materials .
- Organocatalysis: Thiourea derivatives act as organocatalysts in various reactions, facilitating chemical transformations .
Materials Science
- Metal-Independent Hydroxyl Radical Production: Octanoyl thiourea can produce hydroxyl radicals in the presence of hydrogen peroxide via a metal-independent pathway, which has implications for biochemical, environmental, and medical studies .
Data Table: Biological Activities of Octanoyl Thiourea Derivatives
Case Studies
- Solvent-Free Synthesis of Octanoyl Thioureas: A study reported a solvent-free synthesis of octanoyl-linked aryl thioureas. Octanoyl isothiocyanate was reacted with substituted anilines to yield the title compounds, which were then evaluated for their antibacterial, antifungal, antioxidant, and enzyme inhibitory activities .
- Thiourea derivatives as Anti-Cancer agents: Four new nitrosubstituted acylthioureas have been synthesized and characterized. As a preliminary investigation of the anti-cancer potencies of the said compounds, DNA interaction studies have been carried out using cyclic voltammetry and UV-vis spectroscopy along with verification from computational studies .
- Metal-Independent Hydroxyl Radical Production: Research has demonstrated that thiourea and its derivatives can produce hydroxyl radicals (- OH) in the presence of hydrogen peroxide (H2O2) through a metal-independent pathway. This finding is significant because thiourea was previously known as an - OH scavenger .
Mechanism of Action
The mechanism of action of octanoyl thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, while the octanoyl group can interact with hydrophobic regions of target molecules. These interactions can inhibit enzyme activity, disrupt microbial cell walls, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives are diverse, with structural modifications influencing their chemical, biological, and material properties. Below is a detailed comparison of octanoyl thiourea with analogous compounds:
Structural and Functional Comparisons
Physicochemical Properties
Material Science
Thiourea-based complexes like BTBN and PTC are prioritized for NLO applications due to their high optical nonlinearity. In contrast, octanoyl thiourea’s lipophilicity limits its use in optics but enhances its suitability for drug delivery and antimicrobial coatings .
Biomedical Research
- Antioxidant Activity: Octanoyl thiourea derivatives show DPPH radical scavenging activity (IC50 = 12–18 µM), outperforming ascorbic acid (IC50 = 25 µM) in some assays .
- Synergistic Effects: Combining octanoyl thiourea with commercial antibiotics (e.g., ciprofloxacin) reduces bacterial resistance development .
Limitations
- Synthesis Challenges: Requires strict anhydrous conditions to prevent hydrolysis of octanoyl chloride, a precursor .
- Solubility: Limited aqueous solubility necessitates formulation with surfactants or cyclodextrins for in vivo use .
Biological Activity
Octanoyl thiourea is a derivative of thiourea that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of octanoyl chloride with potassium thiocyanate, leading to the formation of octanoyl isothiocyanate, which can further react with various amines to produce a library of thiourea derivatives. The biological activity of these compounds has been extensively studied, demonstrating significant potential in antifungal, antibacterial, antioxidant, and anticancer applications.
Synthesis
The synthesis of octanoyl thiourea derivatives typically involves a solvent-free method that enhances yield and purity. The process can be summarized as follows:
- Preparation of Octanoyl Isothiocyanate : React potassium thiocyanate with octanoyl chloride.
- Formation of Thiourea Derivatives : Treat the isothiocyanate with substituted anilines under controlled temperature (60-65°C) to yield various octanoyl thiourea derivatives.
The reaction conditions and yields for some derivatives are outlined in Table 1.
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3a | 91 | 195 |
| 3b | 85 | 190 |
| 3c | 88 | 192 |
Antifungal Activity
Research has shown that octanoyl thiourea derivatives exhibit strong antifungal properties against various pathogenic fungi, including Aspergillus niger, A. flavus, and Fusarium solani. In vitro studies revealed significant inhibition rates, suggesting their potential as antifungal agents in agricultural applications .
Antibacterial Activity
The antibacterial efficacy of octanoyl thiourea derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Gram-positive bacteria : Compounds demonstrated substantial inhibition against Staphylococcus aureus and Micrococcus luteus.
- Gram-negative bacteria : Effective against Escherichia coli and Enterobacter aerogenes, indicating broad-spectrum antibacterial potential .
The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Micrococcus luteus | 20 |
| Escherichia coli | 25 |
| Enterobacter aerogenes | 30 |
Antioxidant Activity
Octanoyl thiourea derivatives have also been assessed for their antioxidant capabilities. The DPPH assay results indicated that several compounds possess significant free radical scavenging activity, with IC50 values ranging from 45 µg/mL to 52 µg/mL . This suggests their utility in preventing oxidative stress-related damage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of octanoyl thiourea derivatives. They have shown promising results against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. Notably:
- Compounds targeting pancreatic and breast cancer cells exhibited IC50 values between 3 to 14 µM.
- Specific derivatives demonstrated efficacy in inhibiting pathways related to angiogenesis and cancer cell signaling .
Case Studies
- Antifungal Efficacy in Crop Protection : A study evaluated the performance of octanoyl thiourea derivatives in agricultural settings, demonstrating their effectiveness against fungal pathogens affecting crops. The results supported their use as eco-friendly alternatives to conventional fungicides .
- Pharmacological Assessment on CNS Activity : Behavioral tests on animal models indicated that certain octanoyl thiourea derivatives might interact with serotonergic systems, suggesting potential applications in neuropharmacology .
Q & A
Q. What are the standard synthetic protocols for octanoyl thiourea, and how do reaction conditions influence yield?
Octanoyl thiourea is typically synthesized via acyl substitution reactions between octanoyl chloride and thiourea derivatives. Solvent-free methods under mild temperatures (40–60°C) are preferred to minimize side products . Key variables include stoichiometric ratios (e.g., 1:1.2 molar ratio of octanoyl chloride to thiourea), reaction time (4–6 hours), and purification via recrystallization using ethanol/water mixtures. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. Which spectroscopic techniques are essential for characterizing octanoyl thiourea?
Core techniques include:
- IR spectroscopy : Identification of ν(N–H) (~3179 cm⁻¹), ν(C=O) (~1708 cm⁻¹), and ν(C=S) (~1190 cm⁻¹) bands .
- Elemental analysis : Confirmation of C, H, N, and S content (e.g., deviations <0.4% indicate purity) .
- ¹H/¹³C NMR : Assignments for alkyl chains (δ 0.8–2.5 ppm for CH₃/CH₂) and thiourea protons (δ 7.5–9.5 ppm) .
Q. What in vitro assays are used to evaluate the biological activity of octanoyl thiourea derivatives?
Common assays include:
- Antimicrobial screening : Broth microdilution against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values compared to reference drugs .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations normalized to controls .
Advanced Research Questions
Q. How can contradictory data on thiourea derivatives’ bioactivity be systematically addressed?
Discrepancies often arise from structural variations (e.g., aryl vs. acyl substituents) or assay conditions (e.g., serum concentration in cell cultures). Mitigation strategies:
Q. What experimental designs improve reproducibility in octanoyl thiourea research?
Key considerations:
- Control groups : Include positive (e.g., cisplatin for cytotoxicity) and negative (solvent-only) controls .
- Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; ensure n ≥ 3 replicates .
- Blinding : Randomize sample labeling in bioactivity assays to minimize observer bias .
Q. How can computational methods enhance the study of octanoyl thiourea’s mechanism of action?
Q. What are the challenges in quantifying octanoyl thiourea in complex matrices (e.g., biological fluids)?
Analytical hurdles include matrix interference and low analyte concentration. Solutions:
- Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate thiourea derivatives .
- HPLC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification (LOQ ≤10 ng/mL) .
Methodological Frameworks
How to formulate hypothesis-driven research questions for novel octanoyl thiourea applications?
Apply the FINER criteria :
- Feasible : Align with available resources (e.g., lab equipment for synthesis).
- Novel : Address gaps (e.g., unexplored anti-parasitic activity ).
- Ethical : Prioritize in silico/in vitro models before animal testing .
Q. What statistical approaches are optimal for dose-response studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
- EC₅₀/IC₅₀ calculations : Report 95% confidence intervals to assess precision .
Emerging Research Directions
Q. Can octanoyl thiourea derivatives act as dual-targeting agents in multifactorial diseases?
Preliminary evidence suggests synergy between anti-cancer and antimicrobial effects, but rigorous validation requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
